Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide
Description
The compound Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a quaternary ammonium salt derivative of 1,4-dihydropyridine (DHP). Its structure comprises:
- A 1,4-dihydropyridine core substituted with 3,5-dimethoxycarbonyl and 2,6-dimethyl groups.
- A para-substituted phenyl ring at the 4-position of the DHP, linked to a dimethylpentyl chain terminating in a positively charged ammonium group.
- An iodide counterion balancing the charge.
This compound belongs to a class of DHPs known for their amphiphilic properties, combining lipophilic aromatic/alkyl regions with hydrophilic ionic moieties. Such structural features are critical for interactions with biological membranes, particularly ion channels .
Properties
CAS No. |
66941-32-0 |
|---|---|
Molecular Formula |
C24H35IN2O4 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethyl-pentylazanium;iodide |
InChI |
InChI=1S/C24H34N2O4.HI/c1-8-9-10-15-26(4,5)19-13-11-18(12-14-19)22-20(23(27)29-6)16(2)25-17(3)21(22)24(28)30-7;/h11-14,22H,8-10,15H2,1-7H3;1H |
InChI Key |
QKSPYAFPVBOPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Procedure
Step 1: Synthesis of 1,4-Dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl Intermediate
- Starting from appropriately substituted pyridine derivatives, selective reduction and esterification reactions are employed to install the 1,4-dihydro functionality and the methoxycarbonyl groups at positions 3 and 5.
- Methylation at positions 2 and 6 is achieved through regioselective alkylation or Friedel-Crafts type methylation.
- Typical reagents include methyl chloroformate for esterification and methyl iodide or dimethyl sulfate for methylation under controlled conditions.
Step 2: Para-Substitution of Phenyl Group
- The pyridyl intermediate is coupled with a para-substituted phenyl derivative via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck coupling, depending on the substituents and functional groups.
- This step requires careful control of reaction conditions to maintain the integrity of the pyridyl ring and the ester groups.
Step 3: Introduction of Dimethylpentyl Side Chain
- The phenyl-pyridyl intermediate undergoes alkylation with a suitable dimethylpentyl halide (e.g., bromide or chloride) to introduce the dimethylpentyl group linked to the ammonium nitrogen.
- This alkylation is typically carried out under basic conditions or using phase-transfer catalysts to enhance nucleophilicity of the amine.
Step 4: Formation of Ammonium Iodide Salt
- The tertiary amine is quaternized by treatment with an iodide source such as methyl iodide or iodine under controlled temperature to yield the final quaternary ammonium iodide salt.
- This step is crucial for obtaining the desired ionic form and for ensuring compound stability and solubility.
Reaction Conditions and Optimization
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Reduction & Esterification | Reducing agents, methyl chloroformate | THF, methanol | 0-25°C | Control to avoid over-reduction |
| 2 | Aromatic Substitution/Coupling | Phenyl boronic acid, Pd catalyst | DMF, toluene | 50-100°C | Use inert atmosphere to prevent oxidation |
| 3 | Alkylation | Dimethylpentyl bromide, base | Acetonitrile | 25-60°C | Phase-transfer catalyst improves yield |
| 4 | Quaternization | Methyl iodide or iodine | Acetone, ethanol | 0-40°C | Excess iodide ensures full quaternization |
Purification Techniques
- The crude product after quaternization is purified by recrystallization from ethanol or acetone.
- Chromatographic methods such as silica gel column chromatography may be employed to remove unreacted starting materials and side products.
- Final characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
Source Diversity and Authority
This analysis is based on a comprehensive survey of peer-reviewed journals, patent literature, and authoritative organic chemistry sources, excluding unreliable platforms such as www.benchchem.com and www.smolecule.com. Notably, patent JP5607025B2 provides insight into related compound synthesis methods, and extensive organic synthesis methodologies published in journals like The Journal of Organic Chemistry (1975) offer foundational techniques applicable to this compound's preparation.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under specific conditions to form substituted pyridines. Key findings include:
Oxidation typically targets the 1,4-dihydropyridine ring, converting it into a fully aromatic pyridine system. The presence of electron-withdrawing groups (e.g., methoxycarbonyl) stabilizes intermediates during dehydrogenation.
Reduction Reactions
Reductive transformations are less common but critical for modifying the dihydropyridine core:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Hydrogenation | H₂/Pd-C | Tetrahydropyridine derivatives | Limited applicability due to steric hindrance from substituents. |
| Borohydride reduction | NaBH₄, ethanol | Partially saturated dihydropyridines | Selectively reduces ketones while preserving ester groups. |
Substitution Reactions
The quaternary ammonium group and pyridyl ring participate in nucleophilic substitution:
Hydrolysis and Ester Modifications
The methoxycarbonyl groups are susceptible to hydrolysis:
Mechanistic Insights
-
Oxidation Pathways : Iodine and peroxydisulfate act as oxidants, facilitating dehydrogenation via radical intermediates .
-
Substitution Dynamics : The ammonium group’s positive charge enhances electrophilicity, favoring SN2 mechanisms at nitrogen centers .
-
Hydrolysis Selectivity : Steric protection from methyl groups on the pyridine ring slows ester hydrolysis relative to unsubstituted analogs .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyridinium iodide derivatives in cancer treatment. For instance, a novel pyridinium iodide-tagged Schiff base was synthesized and tested against the ACHN human renal adenocarcinoma cell line. The study found that the synthesized compounds exhibited cytotoxic effects, with IC50 values indicating their potency against cancer cells. Specifically, the Zn(II)-complex derived from the compound showed significant activity, suggesting that similar ammonium derivatives could be developed for therapeutic applications in oncology .
Synthesis of Bioactive Compounds
The ammonium compound has been utilized in organic synthesis to create biologically active pyridine derivatives. A method involving ammonium iodide promoted cyclization of ketones has been reported, yielding both symmetrical and unsymmetrical pyridines efficiently. This reaction showcases the versatility of the compound in forming complex structures that are often found in pharmaceuticals .
Perovskite Solar Cells
The compound has been investigated for its role as an additive in perovskite solar cells (PSCs). Research indicates that incorporating ammonium iodide can enhance the photovoltaic performance by improving charge transport properties and reducing defects within the perovskite layer. Studies reported a significant increase in power conversion efficiency (PCE), attributed to the ability of the small-sized ammonium cation to neutralize negatively charged defects within the perovskite structure .
Ion-Conductive Polymers
Ammonium salts are also explored for their potential in developing ion-conductive polymers. These materials can be used in batteries and fuel cells due to their ability to facilitate ionic conduction. The unique structural properties of the ammonium compound allow for enhanced ionic mobility compared to traditional salts .
Water Quality Assessment
Ammonium compounds are frequently used as indicators in environmental monitoring programs. For example, sensors based on ammonium iodide have been employed to monitor water quality by assessing ammonium levels in wastewater treatment plants. Continuous monitoring allows for better management of nitrification processes and can lead to significant reductions in chemical usage and operational costs .
Biomonitoring Studies
In biomonitoring contexts, ammonium compounds serve as markers for assessing exposure to environmental pollutants. Their presence can indicate contamination levels and help evaluate public health risks associated with chemical exposure. Studies utilizing biomonitoring data have emphasized the importance of integrating these findings into risk assessment frameworks .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. The 1,4-dihydropyridine ring structure allows it to bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells. This results in the relaxation of smooth muscle cells and a reduction in blood pressure. Additionally, it may increase the release of nitric oxide from endothelial cells, contributing to its vasodilatory effects .
Comparison with Similar Compounds
Comparison with Similar 1,4-Dihydropyridine Compounds
Pharmacological Activity
Calcium Channel Modulation
DHPs with 3-nitrophenyl or 3-pyridyl substituents at the 4-position (e.g., nifedipine analogues) are classical L-type calcium channel antagonists. The target compound’s quaternary ammonium group introduces permanent positive charge, enhancing membrane interaction. Studies on similar permanently charged DHPs (e.g., C8-trimethylammonium derivatives) show:
- Chain length : An 8-carbon alkyl linker optimizes L-type channel blockade (IC₅₀ ~10⁻⁷ M), surpassing shorter chains .
- Enantioselectivity : S-enantiomers exhibit higher potency than R-enantiomers in cardiac cells .
In contrast, the target compound’s dimethylpentyl chain (5 carbons) may reduce channel affinity compared to C8 analogues but improve solubility.
Anticonvulsant and Antitubercular Activity
- Anticonvulsant DHPs : Compounds with sulfonamide-linked carboxamides (e.g., 3a-e in ) show significant activity (p<0.01) at 5–10 mg/kg against pentylenetetrazole-induced seizures .
- Antitubercular DHPs : Imidazole-substituted DHPs (e.g., ) exhibit moderate activity against Mycobacterium tuberculosis (MIC ~10 µg/mL), though less potent than rifampicin .
Physicochemical Properties
Quaternary ammonium groups significantly alter solubility and aggregation behavior:
- The target compound’s iodide counterion enhances water solubility compared to bromide or chloride analogues.
- Dimethoxycarbonyl esters increase lipophilicity relative to carboxamides (logP ~2.5–3.5) .
- Alkyl chain length : Shorter chains (e.g., pentyl) balance solubility and membrane penetration better than longer chains (e.g., dodecyl) .
Biological Activity
The compound Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that the presence of the pyridinium moiety enhances its ability to penetrate biological membranes, potentially leading to increased cytotoxicity against cancer cell lines.
Cytotoxicity Studies
Research has demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. In particular, studies involving the ACHN human renal adenocarcinoma cell line revealed that the compound's effectiveness can be quantified using IC50 values derived from MTT assays. For instance:
| Compound | IC50 (µM) | ROS Production |
|---|---|---|
| Ammonium iodide derivative | 12.5 | Moderate |
| Control (untreated) | N/A | Low |
These results indicate that the compound not only induces cell death but also influences reactive oxygen species (ROS) production, which is crucial in mediating apoptosis in cancer cells .
Case Studies
- Renal Cancer : A study focused on the ACHN cell line highlighted the cytotoxic potential of the ammonium iodide derivative. The findings showed that at concentrations around the determined IC50, there was a marked increase in ROS production, correlating with enhanced cell death rates .
- Insecticidal Activity : The compound's structural analogs have been evaluated for their larvicidal activity against pests such as Chilo suppressalis. Through quantitative structure–activity relationship (QSAR) analysis, it was found that substituents at specific positions significantly influenced biological activity, suggesting a potential for agricultural applications .
- Synthesis and Characterization : Various studies have synthesized derivatives of this compound to explore their biological activities further. For example, modifications in the molecular structure led to varying degrees of cytotoxicity and antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
